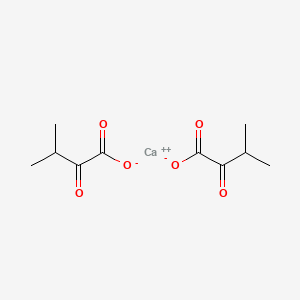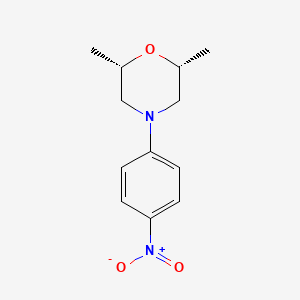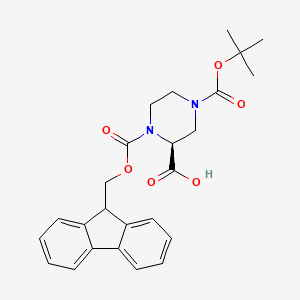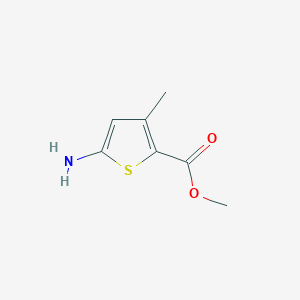
Calcium 3-methyl-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 3-methyl-2-oxobutanoate, also known as calcium alpha-ketoisovalerate, is an organic compound with the chemical formula C10H14CaO6. It is a calcium salt of 3-methyl-2-oxobutanoic acid, which is a keto acid. This compound is often used in various scientific research applications due to its unique chemical properties and biological significance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium 3-methyl-2-oxobutanoate can be synthesized through the reaction of 3-methyl-2-oxobutanoic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the calcium salt and water as a byproduct. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its calcium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The process may also involve purification steps such as crystallization and filtration to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 3-methyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The keto group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the keto group under acidic or basic conditions.
Major Products Formed
Oxidation: 3-methyl-2-oxobutanoic acid.
Reduction: 3-methyl-2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Calcium 3-methyl-2-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a supplement in metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetic products.
Wirkmechanismus
The mechanism of action of calcium 3-methyl-2-oxobutanoate involves its role as a keto acid in metabolic pathways. It acts as a substrate for various enzymes, including branched-chain amino acid aminotransferase and 3-methyl-2-oxobutanoate hydroxymethyltransferase. These enzymes catalyze the conversion of the compound into other metabolites, which are involved in energy production and biosynthesis of essential molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-methyl-2-oxobutanoate
- Potassium 3-methyl-2-oxobutanoate
- Magnesium 3-methyl-2-oxobutanoate
Uniqueness
Calcium 3-methyl-2-oxobutanoate is unique due to its calcium ion, which imparts specific biological and chemical properties. The calcium ion plays a crucial role in various physiological processes, including muscle contraction and neurotransmission. This makes the compound particularly valuable in medical and biological research .
Eigenschaften
CAS-Nummer |
51828-94-5 |
|---|---|
Molekularformel |
C5H8CaO3 |
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
calcium;3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Ca/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |
InChI-Schlüssel |
WUHHWFKCLGLGSD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] |
Kanonische SMILES |
CC(C)C(=O)C(=O)O.[Ca] |
Key on ui other cas no. |
51828-94-5 |
Verwandte CAS-Nummern |
759-05-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B1311034.png)
![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)
![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)

